Ursodeoxycholic acid is a secondary bile acid that plays a significant role in the treatment of various liver and biliary disorders. It is produced in small amounts by intestinal bacteria and is also synthesized in the liver of certain mammals, particularly bears. The compound is known for its therapeutic properties, especially in conditions like cholestatic liver diseases and gallstone dissolution.
Ursodeoxycholic acid was first identified in the bile of bears from the genus Ursus, which is reflected in its name. In humans, it is formed through the metabolism of chenodeoxycholic acid by gut microbiota. The compound can be extracted from bear bile or synthesized chemically for pharmaceutical use.
Ursodeoxycholic acid is classified as a small molecule and falls under the category of approved drugs. Its chemical classification includes being a bile acid derivative, specifically an epimer of chenodeoxycholic acid.
The synthesis of ursodeoxycholic acid can be achieved through various methods, including:
The molecular formula of ursodeoxycholic acid is , with a molecular weight of approximately 392.57 g/mol. The IUPAC name is 3a,7β-dihydroxy-5-cholan-24-oic acid.
Ursodeoxycholic acid participates in several biochemical reactions, primarily related to its role as a bile acid:
The mechanism involves the replacement of hydrophobic bile acids with ursodeoxycholic acid in the bile pool, leading to decreased toxicity and improved liver function.
Ursodeoxycholic acid exerts its therapeutic effects through several mechanisms:
Ursodeoxycholic acid has several important scientific applications:
Ursodeoxycholic acid (UDCA), a 7β-hydroxy epimer of chenodeoxycholic acid (CDCA), fundamentally alters bile acid pool composition by increasing hydrophilicity. UDCA constitutes ~3% of endogenous human bile acids but reaches 30–50% of biliary bile acids during therapeutic administration, competitively reducing hydrophobic bile acids like deoxycholic acid (DCA) and CDCA [1] [3]. Hydrophobic bile acids disrupt cell membranes through detergent effects and induce mitochondrial permeability transition, whereas UDCA’s amphipathic structure (α-face hydroxyl groups and β-face methyl groups) confers cytoprotection [8]. The hydrophobicity index scales rank UDCA at 0.00 (most hydrophilic) versus DCA at 0.83 and CDCA at 0.63 [1]. This shift is biochemically significant because:
Table 1: Physicochemical Properties of Key Bile Acids
| Bile Acid | Hydroxylation Pattern | Hydrophobicity Index | Cytotoxic Potential |
|---|---|---|---|
| UDCA | 3α,7β-dihydroxy | 0.00 | Low |
| CDCA | 3α,7α-dihydroxy | 0.63 | High |
| DCA | 3α,12α-dihydroxy | 0.83 | High |
| LCA | 3α-monohydroxy | 0.86 | Severe (DNA damage) |
UDCA functions as a partial FXR agonist, modulating bile acid homeostasis with nuanced receptor interactions. FXR, a nuclear receptor regulating bile acid synthesis, transport, and detoxification, is fully activated by CDCA (EC₅₀ = ~10 μM) but only partially by UDCA (40–60% efficacy) [3] [6]. This partial agonism triggers distinct regulatory effects:
Table 2: FXR Modulation by Bile Acids
| Bile Acid | FXR Activation Efficacy (%) | Effect on Bile Acid Synthesis | Cellular Outcome |
|---|---|---|---|
| CDCA | 100% | Suppressed | Pro-survival (high doses toxic) |
| UDCA | 40–60% | Suppressed | Cytoprotective |
| DCA | 80% | Variable | Pro-apoptotic |
UDCA stimulates bile flow ("choleresis") through osmotic and transporter-mediated mechanisms, directly impacting cholesterol solubility. Conjugated UDCA (e.g., tauroursodeoxycholate, TUDCA) is actively secreted into bile canaliculi via BSEP, increasing bile acid-dependent flow by 23% [1] [4]. Concurrently, UDCA activates chloride-bicarbonate exchangers (AE2) on cholangiocytes, elevating bicarbonate-rich bile acid-independent flow [4] [7]. This dual action:
Table 3: Impact of UDCA on Biliary Parameters
| Parameter | Pre-UDCA | Post-UDCA (13–15 mg/kg/day) | Change (%) |
|---|---|---|---|
| Biliary cholesterol saturation | >1.0 | <0.7 | ↓ 30% |
| Bile flow rate | Baseline | +23% | ↑ |
| Bicarbonate concentration | 25 mM | 45 mM | ↑ 80% |
UDCA indirectly influences epigenetic machinery through HDAC6, a cytoplasmic deacetylase regulating protein aggregation, autophagy, and senescence. In colon carcinoma cells, UDCA induces HDAC6 overexpression (2.5-fold), triggering global histone hypoacetylation and redirecting cells toward differentiation/senescence [5] [7]. Key mechanisms include:
Table 4: UDCA-HDAC6 Axis in Epigenetic Regulation
| Molecular Target | UDCA Effect | Downstream Consequence | Pathophysiological Impact |
|---|---|---|---|
| HDAC6 | Upregulation (2.5-fold) | Global histone hypoacetylation | Cellular senescence |
| Telomerase | Inhibition | Telomere shortening | Growth arrest |
| E-cadherin | Upregulation | Enhanced cell adhesion | Metastasis suppression |
| p300/H3K27ac | Stabilization (via HDAC6i combo) | Chromatin remodeling | Gene re-expression |
Comprehensive Compound List
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1